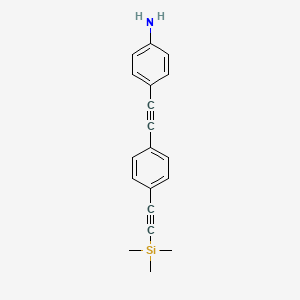
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Overview
Description
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TMEPA) is an organosilicon compound used in a wide range of scientific research applications. It is a colorless, odorless, and water-soluble liquid that is easy to synthesize and store. TMEPA is a versatile compound that has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Thermal Reaction : A study by Chang, Rhee, Cheong, and Yoon (1992) demonstrated the synthesis of poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) using 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline. This research highlighted the potential of this compound in developing polymers with solubility in common organic solvents and thermal curability under moderate conditions (Chang, Rhee, Cheong, & Yoon, 1992).
Condensation Cyclization : Wang, Peng, Liu, Zhao, Su, and Zhu (2009) developed an efficient method for synthesizing 4-alkoxy-2-arylquinolines using this compound. This process involves sulfuric acid-promoted condensation cyclization in alcoholic solvents, indicating potential applications in organic synthesis (Wang et al., 2009).
Crystal Structures of Derivatives : Ouahrouch, Krim, Taourirte, Lazrek, Engels, and Bats (2013) reported on the crystal structures of derivatives of this compound. Their study provides insights into the molecular conformation and potential applications in materials science (Ouahrouch et al., 2013).
Mesomorphic Characterization : Srinivasa and Hariprasad (2014) synthesized new rod-shaped molecules containing the this compound group, exploring their liquid crystal properties. This research is significant for the development of materials with specific optical and electronic properties (Srinivasa & Hariprasad, 2014).
Palladium-Catalyzed Synthesis : Chakraborty, Jyothi, and Sinha (2014) developed a protocol for synthesizing 2-allylindole and 2-allylbenzofuran derivatives from this compound. Their work opens up possibilities in pharmaceutical and fine chemical synthesis (Chakraborty, Jyothi, & Sinha, 2014).
Properties
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWBVCQYKGLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732830 | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-39-2 | |
| Record name | 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


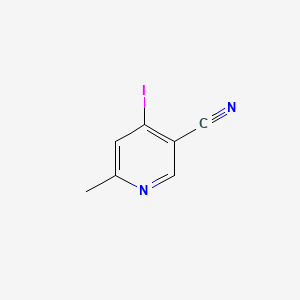
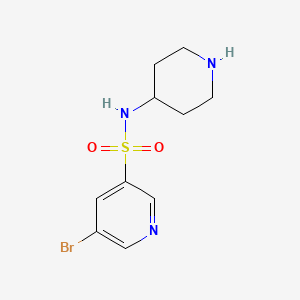
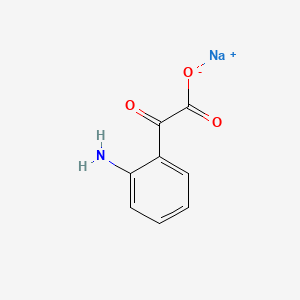
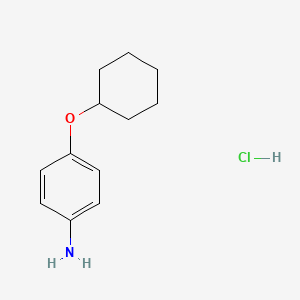
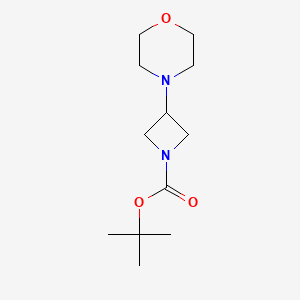
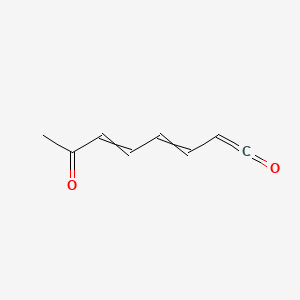
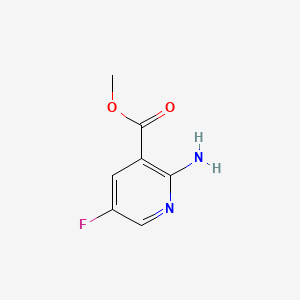


![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)

